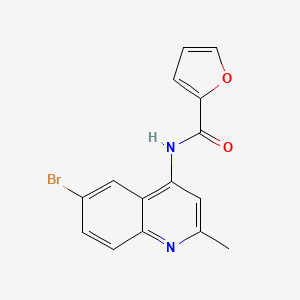

N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c1-9-7-13(18-15(19)14-3-2-6-20-14)11-8-10(16)4-5-12(11)17-9/h2-8H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUJJCWNFHZKFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Condensation Approach

Adapting methodologies from, 2-amino-5-bromobenzaldehyde could undergo condensation with ethyl 3-oxobutanoate derivatives under acidic catalysis. For instance, ultrasound-assisted Friedländer condensation with $$ \text{KHSO}_4 $$ in ethanol at 80°C yielded 74% of a related quinoline carboxylate. This approach may be modified to introduce the methyl group at position 2 via appropriate β-keto ester substrates.

Skraup Cyclization

An alternative route involves cyclizing 4-bromo-2-methylaniline with glycerol and a sulfuric acid catalyst, though regioselectivity for the 6-bromo isomer remains a challenge. Post-synthetic bromination or directed metalation strategies may improve positional control.

Preparation of this compound

Direct Amidation via Acid Chloride

The most straightforward method involves reacting 6-bromo-2-methylquinolin-4-amine with furan-2-carbonyl chloride.

Procedure :

- Synthesis of Furan-2-carbonyl Chloride : Furan-2-carboxylic acid is treated with thionyl chloride ($$ \text{SOCl}_2 $$) or oxalyl chloride in anhydrous dichloromethane under reflux.

- Coupling Reaction : The amine (1 equiv) is dissolved in pyridine or triethylamine as a base, and furan-2-carbonyl chloride (1.2 equiv) is added dropwise at 0°C. The mixture is stirred for 12–24 hours at room temperature.

- Workup : The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol.

Carbodiimide-Mediated Coupling

To avoid handling moisture-sensitive acid chlorides, coupling agents like $$ \text{EDCl} $$/$$ \text{HOBt} $$ or $$ \text{HATU} $$ can be employed.

Procedure :

- Activation : Furan-2-carboxylic acid (1 equiv) is mixed with $$ \text{EDCl} $$ (1.2 equiv) and $$ \text{HOBt} $$ (1.1 equiv) in dry $$ \text{DMF} $$ at 0°C for 30 minutes.

- Amine Addition : 6-Bromo-2-methylquinolin-4-amine (1 equiv) is added, and the reaction is stirred at room temperature for 24 hours.

- Purification : The product is isolated via column chromatography (petroleum ether/ethyl acetate) or recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times.

Procedure :

- A mixture of the amine, furan-2-carboxylic acid, $$ \text{HATU} $$, and $$ \text{DIPEA} $$ in $$ \text{DMF} $$ is irradiated at 120°C for 20 minutes.

- The crude product is precipitated with water and recrystallized.

Yield : 75–82% (extrapolated from).

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Acid Chloride | Pyridine, 0°C to RT, 24 h | 65–78 | >95 | Moderate |

| $$ \text{EDCl} $$/$$ \text{HOBt} $$ | $$ \text{DMF} $$, RT, 24 h | 60–70 | 90–95 | High |

| Microwave | $$ \text{DMF} $$, 120°C, 20 min | 75–82 | >98 | High |

Key Observations :

- Acid Chloride Method : Offers high yields but requires stringent moisture control.

- Carbodiimide Coupling : More user-friendly but necessitates chromatographic purification.

- Microwave Synthesis : Optimal for rapid, high-purity production, aligning with green chemistry principles.

Challenges and Optimization Strategies

- Regioselectivity in Amine Synthesis : Ensuring bromine placement at the quinoline’s 6-position remains nontrivial. Directed ortho-metalation or halogen dance reactions may improve selectivity.

- Amide Bond Stability : The furan ring’s electron-rich nature may necessitate inert atmospheres to prevent oxidative side reactions.

- Solvent Selection : Polar aprotic solvents like $$ \text{DMF} $$ enhance reactivity but complicate purification. Switching to $$ \text{THF} $$ or $$ \text{EtOAc} $$ could improve ease of isolation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated quinoline derivative.

Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to a wide range of substituted quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of hydrogenated quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer activities. Quinoline derivatives are known to exhibit a broad spectrum of biological activities, making them valuable in drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its unique structure allows for interactions with various biological targets, making it a promising candidate for further pharmacological studies.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit DNA gyrase or topoisomerase, enzymes essential for DNA replication and transcription, thereby exhibiting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Quinoline-Based Carboxamides

Quinoline derivatives with carboxamide substituents are widely explored for their bioactivity. A closely related compound, 6-bromo-N-[(furan-2-yl)methyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide (Table 1), shares the quinoline and bromine motifs but differs in substituents: a 4-methoxyphenyl group at position 2 and a furanylmethyl chain instead of a methyl group. This structural variation increases its molecular weight (437.29 vs. ~380–400 for the target compound) and logP (6.12), suggesting enhanced lipophilicity and membrane permeability compared to the target molecule .

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous quinoline derivatives.

Phenyl and Heteroaryl Carboxamides

N-(4-bromophenyl)furan-2-carboxamide () replaces the quinoline core with a bromophenyl group. This simplification reduces synthetic complexity (94% yield under mild conditions) but may compromise target specificity due to the absence of the planar quinoline ring, which is critical for intercalation or kinase binding. Electron-donating substituents on the aryl group in such compounds improve Suzuki coupling yields (up to 83%), whereas electron-withdrawing groups reduce reactivity (e.g., 38% yield for nitro-substituted analogs) .

N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives () exhibit potent VEGFR-2 inhibition (IC₅₀ = 7.4–7.6 nM), outperforming many quinoline-based analogs. The thiadiazole ring enhances electron-deficient character, improving interactions with kinase ATP-binding pockets . In contrast, the target compound’s quinoline moiety may favor intercalation or topoisomerase inhibition.

Fentanyl-Related Analogs

Ortho-Fluorofuranyl fentanyl (N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide) and para-Methoxyfuranyl fentanyl () demonstrate the versatility of the furan-2-carboxamide group in opioid receptor binding. While structurally distinct from the target compound, these analogs highlight the furan moiety’s role in modulating receptor affinity and metabolic stability. Their classification as controlled substances underscores the importance of substituent selection in avoiding unintended pharmacological effects .

Cancer-Targeting Carboxamides

(E)-N-(2-(4-Methoxystyryl)phenyl)furan-2-carboxamide () inhibits cancer stem cell (CSC) growth in HCT116 cells, likely through ALDH or FASN pathway modulation.

Biological Activity

N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential antimicrobial and anticancer activities. Quinoline derivatives, such as this compound, have been extensively studied for their diverse biological properties, making them valuable in drug discovery and development.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process involving bromination, formylation, and amidation. The steps are as follows:

- Bromination : 2-methylquinoline is brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

- Formylation : The brominated product undergoes formylation at the 4th position using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

- Amidation : The formylated product is reacted with furan-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired carboxamide.

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. Quinoline derivatives are known to exhibit a broad spectrum of activity against various pathogens. The compound may inhibit key enzymes such as DNA gyrase or topoisomerase, which are essential for DNA replication and transcription, leading to its antimicrobial effects.

In comparative studies, similar quinoline derivatives have demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds in this class have been noted to possess minimal inhibitory concentrations (MICs) that suggest potent antibacterial properties .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research indicates that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular processes such as protein synthesis and cell cycle progression .

A study highlighted that certain quinoline derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications . This selectivity may be attributed to the unique structural features of the compound, allowing it to interact with specific molecular targets involved in cancer progression.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound inhibits enzymes critical for DNA replication and transcription, such as DNA gyrase and topoisomerase.

- Disruption of Cellular Processes : By interfering with these enzymes, the compound disrupts essential cellular processes, leading to cell death in pathogens and cancer cells alike .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notable Differences |

|---|---|---|

| N-(6-chloro-2-methylquinolin-4-yl)furan-2-carboxamide | Antimicrobial; lower potency than brominated analog | Chlorine substitution may affect reactivity |

| N-(6-fluoro-2-methylquinolin-4-yl)furan-2-carboxamide | Anticancer; moderate potency | Fluorine may enhance stability |

| N-(6-iodo-2-methylquinolin-4-yl)furan-2-carboxamide | Antimicrobial; similar potency | Iodine substitution can impact solubility |

This table illustrates that while all these compounds belong to the same class, their biological activities can vary significantly based on the halogen substituent present.

Case Studies

Several case studies have been conducted to evaluate the efficacy of quinoline derivatives in preclinical models:

- Antimalarial Activity : A series of quinoline derivatives were tested against Plasmodium falciparum, showing moderate potency with some compounds achieving low nanomolar EC₅₀ values. These studies indicate that modifications in the quinoline structure can enhance antimalarial activity .

- Cancer Cell Lines : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(6-bromo-2-methylquinolin-4-yl)furan-2-carboxamide?

- Methodology :

- Step 1 : Start with halogenation of the quinoline core (e.g., bromination at the 6-position) using reagents like NBS (N-bromosuccinimide) under controlled temperatures (40–60°C) to ensure regioselectivity .

- Step 2 : Introduce the furan-2-carboxamide moiety via amide coupling. Use activating agents such as HATU or EDCI in anhydrous solvents (e.g., DMF or THF) under reflux (70–80°C) to maximize yield .

- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity with HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the quinoline and furan rings. For example, the bromine atom’s deshielding effect on adjacent protons can validate the 6-bromo position .

- Mass Spectrometry (HRMS) : Exact mass analysis to verify molecular formula (e.g., [M+H]⁺ peak at m/z calculated for C₁₆H₁₂BrN₂O₂) .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and quinoline C-Br (~550 cm⁻¹) .

Q. How do structural modifications (e.g., bromine or methyl groups) influence solubility and stability?

- Analysis :

- The 6-bromo group enhances electrophilicity but reduces aqueous solubility. Solubility can be improved using co-solvents like DMSO or PEG-400 .

- The 2-methyl group on quinoline increases steric hindrance, potentially improving metabolic stability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Approach :

- Dose-Response Curves : Perform IC₅₀ assays (e.g., anticancer activity in MCF-7 cells) with standardized protocols to minimize variability .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for proposed targets (e.g., kinase inhibition) .

- Meta-Analysis : Compare datasets using tools like Prism to identify outliers or batch effects .

Q. How can computational methods predict binding modes and structure-activity relationships (SAR)?

- Methods :

- Molecular Docking : Simulate interactions with targets (e.g., EGFR kinase) using AutoDock Vina. The furan ring’s π-π stacking with Phe residues and Br’s halogen bonding are critical .

- QSAR Modeling : Train models on analogs (e.g., bromoquinoline derivatives) to predict logP, pIC₅₀, and toxicity .

Q. What mechanisms underlie discrepancies in synthetic yields under similar conditions?

- Troubleshooting :

- Reagent Purity : Ensure anhydrous solvents (e.g., THF) and fresh coupling agents to avoid side reactions .

- Temperature Control : Use jacketed reactors for precise reflux conditions (±2°C) to prevent thermal degradation .

- Byproduct Analysis : Employ LC-MS to identify dimers or hydrolyzed intermediates .

Q. How to design analogs to enhance selectivity against off-target enzymes?

- Design Principles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.